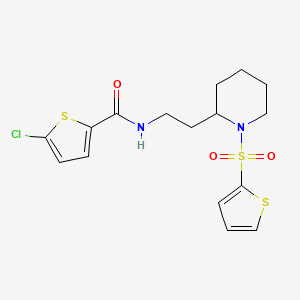![molecular formula C23H19NO7S B2537679 N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 946298-43-7](/img/structure/B2537679.png)
N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H19NO7S and its molecular weight is 453.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Highly Sensitive and Selective Chemosensor
A study by Meng et al. (2018) synthesized and characterized a highly selective fluorescence chemosensor based on a similar coumarin fluorophore. This chemosensor demonstrated an “on-off-on” fluorescence response toward Cu^2+ and H_2PO_4^− ions, showing potential for applications in environmental monitoring and chemical sensing (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Catalysis and Organic Synthesis
Research by Safaei‐Ghomi et al. (2017) utilized a sulfone supported on hollow magnetic mesoporous nanoparticles as a catalyst in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This demonstrates the compound's potential role in facilitating organic synthesis reactions, offering a green and efficient catalytic process (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Polymer Science
Yang et al. (2017) explored the modification of ligand structures in phosphine-sulfonate-based Pd and Ni complexes, which are used as catalysts for ethylene polymerization. By incorporating a heterocyclic unit into the ligand framework, they aimed to improve the properties of these catalysts, thus affecting the microstructures of the resulting polyethylene. This highlights the compound's relevance in the development of materials with tailored properties (Yang, Xiong, & Chen, 2017).
Antimicrobial and Antituberculosis Activity
A study on antimycobacterial activity by Bakkestuen, Gundersen, & Utenova (2005) synthesized derivatives showing activity against Mycobacterium tuberculosis. Specifically, derivatives carrying electron-donating substituents on the phenyl ring exhibited significant inhibitory effects, suggesting potential applications in the development of antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Antibacterial and Antifungal Applications
Behrami and Dobroshi (2019) reported on the synthesis of compounds with high levels of antibacterial activity. These synthesized compounds were evaluated against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus, demonstrating their potential as effective agents in combating bacterial infections (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO7S/c1-29-16-8-10-17(11-9-16)32(27,28)21(20-7-4-12-30-20)14-24-22(25)18-13-15-5-2-3-6-19(15)31-23(18)26/h2-13,21H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXCRCGIIYSNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2537597.png)
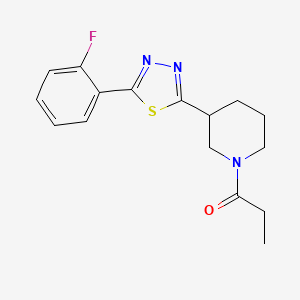
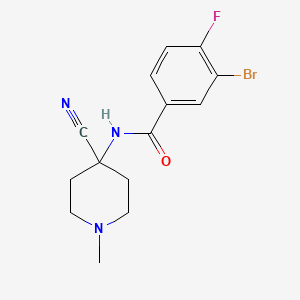

![4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol](/img/structure/B2537604.png)
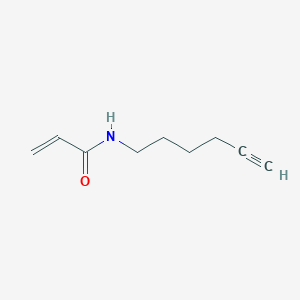
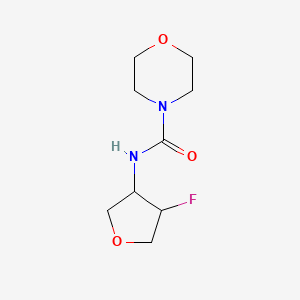
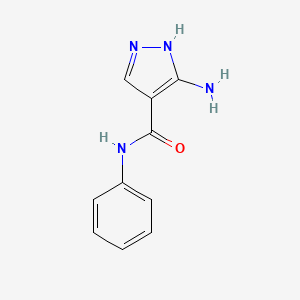
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2537611.png)
![cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione](/img/structure/B2537612.png)

![2-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2537617.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2537618.png)
